molecular formula C14H20Cl2N2O2 B051654 Methyl 2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate CAS No. 62978-52-3

Methyl 2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate

Cat. No.: B051654
CAS No.: 62978-52-3
M. Wt: 319.2 g/mol
InChI Key: YHYUQHQOUXSXQE-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate is a synthetic organic compound known for its significant applications in medicinal chemistry. This compound is structurally related to nitrogen mustards, a class of compounds known for their alkylating properties, which have been widely used in chemotherapy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate typically involves the esterification of 4-aminobenzoic acid followed by the introduction of bis(2-chloroethyl)amino groups. The process begins with the protection of 4-aminobenzoic acid through methyl esterification. This intermediate is then subjected to the addition of two 2-chloroethyl groups using ethylene oxide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate undergoes several types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

    Substitution: The bis(2-chloroethyl)amino groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like thiols or amines can be employed under mild conditions to replace the chloroethyl groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Methyl 2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate involves the alkylation of DNA. The bis(2-chloroethyl)amino groups form covalent bonds with the DNA, leading to cross-linking and subsequent disruption of DNA replication and transcription. This results in cell cycle arrest and apoptosis, making it effective in targeting rapidly dividing cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate is unique due to its specific structural configuration, which allows for targeted alkylation of DNA. This specificity can potentially reduce side effects compared to other alkylating agents.

Properties

IUPAC Name

methyl 2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20Cl2N2O2/c1-20-14(19)13(17)10-11-2-4-12(5-3-11)18(8-6-15)9-7-16/h2-5,13H,6-10,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHYUQHQOUXSXQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)N(CCCl)CCCl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70329578
Record name ST50980623
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70329578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62978-52-3
Record name NSC133726
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133726
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ST50980623
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70329578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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